molecular formula C10H18BrNO2 B1376028 tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate CAS No. 1420859-80-8

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

Cat. No.: B1376028
CAS No.: 1420859-80-8
M. Wt: 264.16 g/mol
InChI Key: IMCAWEYWTGJUEH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate is a chemical reagent featuring an azetidine ring, a four-membered saturated heterocycle that is of significant interest in medicinal and agrochemical research . The azetidine scaffold is recognized as a key pharmacophore in various biologically active molecules and natural products . This particular compound serves as a protected intermediate; the tert-butoxycarbonyl (Boc) group safeguards the ring nitrogen, allowing for further selective transformations, while the terminal bromine atom on the ethyl side chain acts as a versatile handle for synthetic elaboration. The reactive bromoethyl moiety enables this building block to participate in various coupling reactions, including the Suzuki-Miyaura cross-coupling, facilitating the introduction of the azetidine fragment into more complex molecular architectures . Azetidine carboxylic acids and their derivatives are important scaffolds for constructing biologically active heterocyclic compounds and peptides, often serving as conformationally constrained analogues of larger amino acids like proline . As a synthetic intermediate, this compound is valuable for generating novel heterocyclic amino acid derivatives and other functionalized azetidines for use in drug discovery programs and the development of DNA-encoded libraries. This product is intended For Research Use Only.

Properties

IUPAC Name

tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCAWEYWTGJUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420859-80-8
Record name tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: New azetidine derivatives with different functional groups.

    Reduction Reactions: Azetidine alcohols.

    Oxidation Reactions: Azetidine ketones or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₀H₁₈BrNO₂
  • Molecular Weight : 264.16 g/mol
  • CAS Number : 1420859-80-8
  • IUPAC Name : tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate

The compound features a tert-butyl group attached to an azetidine ring with a bromoethyl substituent. This unique structure contributes to its reactivity and utility in various chemical reactions.

Synthetic Chemistry Applications

This compound serves as a crucial building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the creation of complex molecules .
  • Agrochemical Development : This compound is also explored in the development of agrochemicals, where it can be modified to enhance bioactivity against pests or diseases.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of bromine with nucleophilesNaH, K₂CO₃, amines, thiols
ReductionFormation of azetidine derivativesLiAlH₄, NaBH₄
OxidationGeneration of more complex structuresKMnO₄, CrO₃

Biological Research Applications

The compound has garnered attention in biological research due to its structural characteristics:

  • Enzyme Inhibition Studies : The presence of the bromo group allows for interactions with enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms. Researchers utilize this compound to explore protein-ligand interactions .
  • Potential Therapeutic Uses : Preliminary studies suggest that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes, particularly in targeting specific biological pathways.

Industrial Applications

In addition to its academic applications, this compound has potential uses in various industrial contexts:

  • Specialty Chemicals Production : The compound can be employed in the synthesis of specialty chemicals that require specific reactivity profiles. Its unique bromo and azetidine functionalities make it suitable for creating tailored chemical products .

Case Study Example: Synthesis of Azetidine Derivatives

A recent study demonstrated the synthesis of azetidine derivatives using similar bromoalkyl compounds. The researchers highlighted the importance of optimizing reaction conditions to achieve higher yields and selectivity towards desired products.

Another investigation focused on the biological activity of azetidine-based compounds, revealing their potential as enzyme inhibitors. The study utilized compounds structurally analogous to this compound to assess their effects on specific enzyme targets .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate depends on its specific applicationThe bromine atom in the molecule can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
  • CAS No.: 1420859-80-8
  • Molecular Formula: C₁₀H₁₈BrNO₂
  • Molecular Weight : 264.16 g/mol
  • Key Features :
    • A four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protective group at the 1-position.
    • A 2-bromoethyl substituent at the 3-position, serving as a reactive handle for nucleophilic substitutions or cross-coupling reactions.
    • High purity grades (95–99.9%) are available for research and pharmaceutical applications .

Comparison with Structurally Similar Compounds

tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate

  • CAS No.: 253176-93-1
  • Molecular Formula: C₉H₁₆BrNO₂
  • Key Differences :
    • Bromomethyl group (BrCH₂) instead of bromoethyl (BrCH₂CH₂).
    • Shorter alkyl chain reduces steric hindrance but increases electrophilicity.
    • Similarity Score : 0.88 (structural similarity) .

Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate

  • CAS No.: 1420894-87-6
  • Molecular Formula: C₁₃H₁₆BrNO₂
  • Key Differences: Benzyl ester (Cbz) instead of tert-butyl ester (Boc). Benzyl group enhances lipophilicity (LogP: ~3.2 vs. ~2.5 for Boc analog) but reduces stability under acidic conditions. Application: Preferred for hydrogenolysis-sensitive intermediates .

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • CAS No.: 152537-03-6
  • Molecular Formula: C₁₀H₁₉NO₃
  • Key Differences :
    • Hydroxyethyl (HOCH₂CH₂) replaces bromoethyl.
    • Lower reactivity due to the absence of a leaving group (Br).
    • Synthetic Utility : Intermediate for further functionalization (e.g., oxidation to ketones or conversion to halides) .

tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

  • CAS No.: 497160-14-2
  • Molecular Formula: C₁₁H₁₉NO₄
  • Key Differences :
    • Methoxy-oxoethyl (CH₃OCOCH₂) substituent introduces ester functionality.
    • Enhanced polarity (TPSA: 55.4 Ų vs. 29.5 Ų for bromoethyl analog) improves aqueous solubility.
    • Application : Precursor for aza-Michael addition reactions .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Compound (CAS No.) Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors Reactivity Highlights
1420859-80-8 (Bromoethyl) 264.16 2.5 3 High SN2 reactivity; stable under basic conditions
253176-93-1 (Bromomethyl) 234.13 2.1 3 Faster alkylation due to shorter chain
152537-03-6 (Hydroxyethyl) 201.22 1.2 4 Oxidizable to ketones; low electrophilicity
497160-14-2 (Methoxy-oxoethyl) 229.27 1.8 5 Participates in cycloadditions and nucleophilic attacks

Biological Activity

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate, with the chemical formula C10H18BrNO2 and CAS number 1420859-80-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18BrNO2
  • Molecular Weight : 264.16 g/mol
  • Structure : The compound features a tert-butyl group, an azetidine ring, and a bromoethyl substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with proteins or enzymes. This reactivity suggests potential roles in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : Its structure allows it to modulate protein functions, potentially affecting signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures often show antimicrobial activity. The brominated moiety may enhance this effect by interacting with microbial cell membranes.
  • Anticancer Potential : The azetidine ring structure is known for its ability to interfere with cancer cell proliferation. Compounds containing azetidine derivatives have been studied for their cytotoxic effects on various cancer cell lines.
  • Metabolic Regulation : Similar compounds have been identified as inhibitors of enzymes involved in fatty acid metabolism, indicating that this compound may also play a role in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of microbial growth
AnticancerCytotoxic effects on cancer cells
Metabolic InhibitionInhibition of fatty acid metabolism enzymes

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of related azetidine compounds on 3-hydroxyacyl-CoA dehydrogenase (HADH), an enzyme critical for fatty acid metabolism. Results indicated that these compounds could effectively reduce enzyme activity, leading to decreased fatty acid oxidation rates. This suggests potential applications in treating metabolic disorders such as obesity and diabetes.

Case Study: Anticancer Activity

In vitro studies have shown that azetidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve disruption of cellular processes leading to apoptosis, although specific pathways remain under investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via functionalization of azetidine precursors. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo bromoethylation using bromoethylating agents (e.g., 1,2-dibromoethane) in aprotic solvents like dichloromethane. Optimization includes controlling temperature (0–20°C) and using catalysts like DMAP or triethylamine to improve yields . Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How do researchers characterize the structural integrity of this compound, and what analytical challenges arise?

  • Methodological Answer : NMR spectroscopy is essential for verifying the azetidine ring and bromoethyl substituent. Key signals include:

  • 1^1H NMR: δ 3.5–4.0 ppm (azetidine N-CH2_2), δ 1.4 ppm (tert-butyl group).
  • 13^13C NMR: δ 80–85 ppm (Boc carbonyl), δ 30–35 ppm (bromoethyl CH2_2).
    Challenges include distinguishing overlapping signals from stereoisomers or impurities. Complementary techniques like IR (C=O stretch ~1700 cm1^{-1}) and mass spectrometry (parent ion at m/z ~265) enhance structural validation .

Q. What are the typical reactivity patterns of the bromoethyl group in this compound?

  • Methodological Answer : The bromoethyl group undergoes nucleophilic substitution (SN_N2) with amines, thiols, or alcohols. For example, coupling with glycals via Ni-catalyzed carboboration requires precise control of stoichiometry (1:2 substrate:boron reagent) and inert atmospheres to avoid β-hydride elimination . Solvent polarity (e.g., THF vs. DMF) and temperature (room temp vs. 50°C) significantly influence reaction rates and byproduct formation .

Advanced Research Questions

Q. How should researchers address contradictions in alkylation outcomes, such as failed coupling reactions with indole derivatives?

  • Methodological Answer : Failed alkylation (e.g., with indole substrates) may arise from steric hindrance or competing pathways. Troubleshooting steps include:

  • Screening alternative catalysts (e.g., Pd vs. Ni) .
  • Modifying protecting groups (e.g., Boc vs. Cbz) to reduce steric bulk .
  • Using additives like KI to enhance leaving-group mobility .
    Kinetic studies (e.g., monitoring via in situ IR) can identify rate-limiting steps .

Q. What strategies optimize regioselectivity in transition-metal-catalyzed reactions involving this compound?

  • Methodological Answer : For Ni-catalyzed carboboration of glycals, regioselectivity is controlled by:

  • Ligand design (e.g., phosphine ligands favor α-selectivity).
  • Substrate preorganization (e.g., boronate ester coordination to the metal center) .
    Computational modeling (DFT) predicts transition-state geometries, guiding rational ligand selection .

Q. How can stability issues (e.g., hydrolysis or thermal decomposition) be mitigated during storage or reactions?

  • Methodological Answer : The Boc group is susceptible to acidic hydrolysis. Mitigation strategies include:

  • Storing the compound under inert gas (N2_2) at 2–8°C .
  • Avoiding protic solvents (e.g., MeOH) during reactions; use i-PrOH as a safer alternative .
    Thermal stability assays (TGA/DSC) identify decomposition thresholds (>150°C), guiding reaction temperature limits .

Q. What methodologies enable the design of azetidine-based analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Key approaches include:

  • Fluorine incorporation : Substituents like fluoromethyl or difluoromethyl enhance metabolic stability (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) .
  • Boronates : Introducing pinacol boronate groups (e.g., via Suzuki coupling) enables bioconjugation .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) resolves stereochemical ambiguities in analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
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tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate

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